(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Overview
Description
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chloro-substituted oxazole ring and a bicyclic azabicyclo moiety. The presence of these functional groups makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The azabicyclo moiety is introduced via a separate synthetic route, often involving cycloaddition reactions. The final step involves coupling these two moieties under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-methyl-1,2-oxazol-5-yl)methanone: Lacks the azabicyclo moiety.
(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone: Lacks the oxazole ring.
Uniqueness
The uniqueness of (4-Chloro-3-methyl-1,2-oxazol-5-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-3-methyl-1,2-oxazol-5-yl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-9-11(16)12(20-17-9)13(19)18-8-15(4)6-10(18)5-14(2,3)7-15/h10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOALQBGZHYFSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)N2CC3(CC2CC(C3)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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